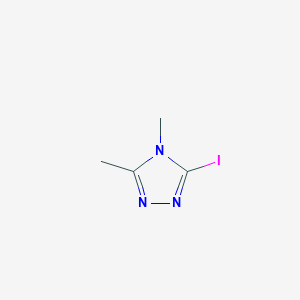

3-Iodo-4,5-dimethyl-4H-1,2,4-triazole

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are a cornerstone of modern chemical science, distinguished by their cyclic structures incorporating at least one nitrogen atom. numberanalytics.com Their prevalence in nature is notable, forming the core of many essential biomolecules such as vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.comresearchgate.net This natural abundance has inspired their extensive use in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. numberanalytics.comopenmedicinalchemistryjournal.com The unique electronic properties and three-dimensional arrangements of these compounds allow them to interact with biological targets, making them a fertile ground for drug discovery. wisdomlib.orgresearchgate.net Consequently, nitrogen-containing heterocycles are integral to a vast array of applications, including materials science, where they are used in polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com

Overview of the 1,2,4-Triazole (B32235) Scaffold in Academic Research

Among the diverse family of nitrogen heterocycles, the 1,2,4-triazole scaffold has garnered significant attention in academic research. nih.govresearchgate.net This five-membered ring, with the molecular formula C₂H₃N₃, contains three nitrogen atoms and two carbon atoms. nih.govnih.gov The arrangement of the nitrogen atoms gives rise to two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. nih.govnih.gov The 1,2,4-triazole structure is particularly noted for its stability and exists in two tautomeric forms, 1H and 4H, with the 1H form being more stable. nih.govnih.gov

The 1,2,4-triazole nucleus is a versatile building block in medicinal chemistry due to its ability to participate in various chemical interactions, including hydrogen bonding and dipole interactions. nih.gov This has led to the incorporation of the 1,2,4-triazole motif into a wide range of compounds with diverse biological activities. nih.govqu.edu.sa The scaffold's stability under various reaction conditions and its capacity to be functionalized at different positions make it an attractive target for synthetic chemists aiming to create novel molecules with tailored properties. nih.govnih.gov

Specific Context of 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole within Substituted Triazole Chemistry

Within the extensive field of substituted triazoles, this compound represents a specific and interesting case. The core 1,2,4-triazole ring is modified with three substituents: an iodine atom at the 3-position, and two methyl groups at the 4- and 5-positions. The presence and positioning of these substituents significantly influence the molecule's chemical properties and potential reactivity.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to the chemical nature of this compound and its place within the family of 1,2,4-triazoles. This will be achieved by adhering to the following structure: an introduction to the broader class of 1,2,4-triazoles, followed by a specific analysis of this compound. The article will present established research findings and data in a clear and organized manner, including the use of interactive data tables to summarize key information.

Structure

3D Structure

Properties

Molecular Formula |

C4H6IN3 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

3-iodo-4,5-dimethyl-1,2,4-triazole |

InChI |

InChI=1S/C4H6IN3/c1-3-6-7-4(5)8(3)2/h1-2H3 |

InChI Key |

DBBQBTMJMDJZHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)I |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Pathways for 1,2,4-Triazole (B32235) Synthesis

The synthesis of the 1,2,4-triazole ring system can be achieved through several established cyclization strategies. The specific substitution pattern of 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole requires a multi-step approach, either by constructing the ring with the substituents already in place or by functionalizing a pre-formed triazole core.

Common synthetic routes for substituted 1,2,4-triazoles include the Pellizzari, Einhorn-Brunner, and other cyclocondensation reactions. chemicalbook.com The Pellizzari synthesis, for instance, involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate, which then cyclizes to the triazole. chemicalbook.com The Einhorn-Brunner reaction utilizes the condensation of hydrazines with diacylamines. chemicalbook.com

For this compound, a plausible pathway involves the initial synthesis of 4,5-dimethyl-4H-1,2,4-triazole followed by direct iodination at the C3 position. The carbon atoms in the 1,2,4-triazole ring are electron-deficient and susceptible to nucleophilic attack, but direct electrophilic substitution on the carbon is difficult. chemicalbook.com Therefore, iodination often proceeds via a metal-mediated process or by activation of the triazole ring. An alternative involves a cyclization reaction using building blocks that already contain the necessary iodine and methyl groups. For example, a reaction could be designed using an iodo-substituted amidine or a related precursor. nih.gov Copper-catalyzed multicomponent reactions have also emerged as a powerful tool for constructing functionalized triazoles, including iodo-substituted variants, directly from alkynes, azides, and an iodine source. acs.org

| Method | Precursors | Description |

| Pellizzari Synthesis | Amides, Hydrazides | Forms an acyl amidrazone intermediate which undergoes intramolecular cyclization. chemicalbook.com |

| Einhorn-Brunner Synthesis | Hydrazines, Diacylamines | Acid-catalyzed condensation to form the triazole ring. chemicalbook.com |

| From Amidines | Amidines, Hydrazines | Amidines serve as a key building block, reacting with hydrazines. chemicalbook.com |

| Multicomponent Reactions | Alkynes, Azides, Iodine Source | Copper-catalyzed cycloaddition to directly form 5-iodo-1,2,3-triazoles, a related isomer class. acs.orgresearchgate.net |

Examination of Tautomeric Equilibria in 4H-1,2,4-Triazoles

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,4-triazoles, which can exist in two primary forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comijsr.net Numerous physical and theoretical studies have concluded that the 1H tautomer is generally more stable than the 4H form. ijsr.netmdpi.com High-level ab initio calculations have determined the relative energy of 4H-1,2,4-triazole to be 6.25 kcal/mol higher than the 1H tautomer, indicating a strong preference for the 1H form in the gas phase. nih.gov

However, in the case of This compound , the presence of a methyl group covalently bonded to the nitrogen atom at position 4 (N4) precludes the possibility of prototropic tautomerism involving this position. The molecule is "locked" in the 4H configuration. Therefore, the typical 1H-4H equilibrium is not observed for this specific compound. The study of tautomerism in the parent ring is nonetheless crucial for understanding the fundamental chemistry and potential side reactions during synthesis if an N-unsubstituted precursor is used.

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| 1H-1,2,3-triazole | 3.98 | CCSD(T)/CBS nih.gov |

| 1H-1,2,4-triazole | 0.00 (Reference) | CCSD(T)/CBS nih.gov |

| 4H-1,2,4-triazole | 6.25 | CCSD(T)/CBS nih.gov |

Reactivity Studies of the 3-Iodo Moiety in 1,2,4-Triazoles

The carbon-iodine bond at the C3 position is the most reactive site for transformations in this compound. The iodo group is an excellent leaving group and enables a variety of cross-coupling reactions, making it a valuable synthetic handle for further functionalization of the triazole ring.

Studies on related iodo-triazoles have demonstrated their utility in palladium- and copper-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds. acs.org

Sonogashira-Hagihara Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted triazoles.

The mechanism for these reactions typically involves the oxidative addition of the C-I bond to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov The efficiency of these reactions allows for the synthesis of a diverse library of complex triazole derivatives from an iodo-triazole precursor.

Reactivity at the Dimethyl-Substituted Positions (N4 and C5) of the Triazole Ring

The dimethyl substituents at the N4 and C5 positions significantly influence the molecule's reactivity, primarily through steric and electronic effects.

N4-Methyl Group: The methyl group on the N4 nitrogen atom is generally unreactive. The N4 atom itself is less nucleophilic compared to the N1 and N2 atoms in a 1H-tautomer due to the electron-donating nature of the attached methyl group and its position in the ring. Electrophilic attack at this nitrogen is unlikely under normal conditions. Reactions involving this position would likely require harsh conditions leading to demethylation, which is not a common synthetic strategy.

C5-Methyl Group: The methyl group at the C5 position is adjacent to both the N4 nitrogen and the C5 carbon of the triazole ring. The protons on this methyl group possess a slight acidity due to the electron-withdrawing nature of the heterocyclic ring. While not as acidic as α-protons to a carbonyl group, they can potentially be deprotonated by a very strong base (e.g., an organolithium reagent like n-butyllithium). The resulting carbanion could then react with various electrophiles, providing a pathway for functionalization at the C5-methyl position. However, this reactivity is generally lower than that of the C3-iodo position. Studies on the condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole show that the dimethylated triazole core is stable, with reactions occurring at the exocyclic amino group. mdpi.com

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for investigating the mechanisms of formation and reactivity of 1,2,4-triazoles. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to model reaction pathways, predict transition state structures, and calculate relative energies of intermediates and products. nih.govresearchgate.net

For this compound, computational approaches can be used to:

Validate Synthetic Pathways: By calculating the activation energies for different proposed cyclization or functionalization steps, computational models can help identify the most energetically favorable reaction pathway. nih.gov

Analyze Tautomeric Stability: As seen in the study of parent 1,2,4-triazoles, quantum chemical calculations provide precise energy differences between tautomers, explaining their relative populations. nih.govresearchgate.net

Predict Reactivity: Analysis of the molecule's electronic structure, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net Molecular electrostatic potential maps can visually represent electron-rich and electron-poor regions, offering insights into intermolecular interactions. researchgate.net

Simulate Spectroscopic Properties: Computational methods can predict NMR and UV/Vis spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net

These computational studies complement experimental findings, providing a deeper, molecular-level understanding of the chemical properties of complex heterocyclic systems. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Iodo 4,5 Dimethyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H-NMR spectrum is used to identify the number of different types of protons and their connectivity. For this compound, two distinct signals are expected, both of which would be singlets due to the absence of adjacent protons for coupling.

N-CH₃ Proton: The methyl group attached to the N4 position of the triazole ring is expected to resonate as a singlet. In similar 4-alkyl-4H-1,2,4-triazole systems, this signal typically appears in the range of δ 4.05–4.36 ppm. mdpi.comnih.gov

C-CH₃ Proton: The methyl group attached to the C5 position of the triazole ring would also appear as a singlet. Its chemical shift is anticipated to be in the upfield region, characteristic of methyl groups on a heterocyclic ring, likely around δ 2.17-2.34 ppm. urfu.rursc.org

Interactive Data Table: Expected ¹H-NMR Chemical Shifts

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~ 4.0 - 4.4 | Singlet |

| C-CH₃ | ~ 2.1 - 2.4 | Singlet |

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are predicted.

Triazole Ring Carbons (C3 and C5): The chemical shifts for the C3 and C5 carbons of the 4H-1,2,4-triazole ring are typically found in the range of δ 150–165 ppm. nih.govurfu.ru The C3 carbon, being directly bonded to the highly electronegative iodine atom, would experience a significant shielding effect (the "heavy atom effect"), causing its signal to appear at a much lower chemical shift than might otherwise be expected for a carbon in a double bond. Its precise location would be a key identifier. The C5 carbon, attached to a methyl group, would likely resonate in the higher end of the typical range for triazole carbons.

Methyl Carbons (N-CH₃ and C-CH₃): The N-CH₃ carbon signal is expected around δ 40-45 ppm, while the C-CH₃ carbon signal would appear further upfield, typically in the range of δ 15-23 ppm. mdpi.comnih.govrsc.org

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C3 | Highly variable (shielded by Iodine) | The C-I bond significantly shifts this signal upfield. |

| C5 | ~ 155 - 165 | Typical range for a substituted triazole carbon. nih.govurfu.ru |

| N-CH₃ | ~ 40 - 45 | Characteristic for a methyl group on a triazole nitrogen. mdpi.com |

| C-CH₃ | ~ 15 - 23 | Typical range for a methyl group on a heterocyclic carbon. rsc.org |

While ¹H-¹H Correlation Spectroscopy (COSY) would be of limited use due to the lack of proton-proton coupling, other 2D techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the N-CH₃ and C-CH₃ proton and carbon pairs. rsc.org

The N-CH₃ protons correlating to both the C3 and C5 carbons of the triazole ring.

The C-CH₃ protons correlating to the C5 carbon and the N4 atom (if a ¹⁵N-HMBC were performed).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons, confirming the spatial proximity of the two methyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The FT-IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the methyl groups are expected in the 2900–3000 cm⁻¹ region. nih.gov The characteristic vibrations of the 1,2,4-triazole (B32235) ring, including C=N and N=N stretching, typically appear in the 1400–1600 cm⁻¹ region. researchgate.netijsr.net Other ring deformation and stretching bands would be observed at lower wavenumbers. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=N and N=N bonds within the aromatic ring, often produce strong Raman signals. nih.govresearchgate.net The C-I bond vibration, expected at a low frequency, might also be more clearly visible in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| -CH₃ | C-H Stretching | 2900 - 3000 | nih.gov |

| Triazole Ring | C=N / N=N Stretching | 1400 - 1600 | researchgate.netijsr.net |

| Triazole Ring | Ring Deformation/Breathing | 1000 - 1300 | nih.gov |

| C-I | Stretching | 500 - 600 | General Range |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula.

For this compound, the molecular formula is C₄H₆IN₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. nih.govnih.gov The measured mass-to-charge ratio (m/z) would be compared to the calculated value, with a match within a very small tolerance (e.g., < 5 ppm) confirming the molecular formula.

The presence of iodine, which is monoisotopic (¹²⁷I), would simplify the isotopic pattern of the molecular ion peak, distinguishing it from compounds containing chlorine or bromine. nih.gov Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing further structural information based on the cleavage patterns of the triazole ring and its substituents. ijsr.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its constitution and configuration.

The analysis would yield precise bond lengths, bond angles, and torsion angles. Key parameters of interest would include the C-I bond length and the geometry of the 4H-1,2,4-triazole ring, confirming its planarity. rsc.org Furthermore, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which govern the packing of molecules in the crystal lattice. mdpi.com The resulting three-dimensional model would serve as the ultimate confirmation of the structure deduced from spectroscopic methods. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of organic molecules is governed by a variety of intermolecular forces that dictate the packing of molecules in the solid state. For this compound, it is anticipated that the crystal packing would be significantly influenced by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions, similar to what is observed in other substituted 1,2,4-triazole derivatives.

In related triazole structures, hydrogen bonding is a prominent feature, often involving the nitrogen atoms of the triazole ring. For instance, in the crystal structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, N—H⋯N hydrogen bonds contribute to the formation of a three-dimensional network. Similarly, O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds have been observed to generate layered structures in other triazole derivatives. researchgate.net

The presence of an iodine atom at the 3-position of the triazole ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, for example, such interactions could play a role in the crystal packing. researchgate.net Halogen bonding has been increasingly recognized as a significant force in crystal engineering.

Furthermore, the aromatic nature of the 1,2,4-triazole ring suggests that π-π stacking interactions are likely to contribute to the stability of the crystal lattice. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are common in nitrogen-containing heterocyclic compounds. In the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, π–π interactions between the triazole rings lead to the formation of chains. nih.gov The interplay of these various intermolecular forces—hydrogen bonding, potential halogen bonding, and π-π stacking—would ultimately determine the specific crystal symmetry and packing arrangement of this compound.

Determination of Bond Lengths and Angles

The precise bond lengths and angles of a molecule are fundamental to understanding its chemical behavior and reactivity. While crystallographic data for this compound is not available, we can infer these parameters from the crystal structures of analogous compounds. The data presented in the tables below are derived from published crystal structures of related 1,2,4-triazole derivatives and provide a reasonable approximation of the expected values for the target molecule.

The 1,2,4-triazole ring is a planar, aromatic system. rsc.org The bond lengths within the ring are expected to be intermediate between single and double bonds, consistent with delocalized π-electrons. The substitution of methyl groups at the 4 and 5 positions, and an iodine atom at the 3-position, will have a minor influence on the endocyclic bond lengths and angles compared to the unsubstituted triazole.

Table 1: Estimated Bond Lengths for this compound

| Bond | Estimated Length (Å) | Source (Analogous Compound) |

| C3-I | ~2.10 | Based on typical C-I bond lengths in iodo-aromatic systems. |

| N1=N2 | ~1.370 | 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org |

| N2-C3 | ~1.287 | 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org |

| C3-N4 | ~1.367 | 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org |

| N4-C5 | ~1.381 | 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org |

| C5-N1 | ~1.340 | 4-benzylideneamino-5-mercapto-1,2,4-triazole rsc.org |

| N4-C(methyl) | ~1.47 | Based on typical N-C single bond lengths. |

| C5-C(methyl) | ~1.49 | Based on typical C-C single bond lengths. |

Table 2: Estimated Bond Angles for this compound

| Angle | Estimated Angle (°) | Source (Analogous Compound) |

| N1-N2-C3 | ~112 | Based on general 1,2,4-triazole structures. |

| N2-C3-N4 | ~104 | Based on general 1,2,4-triazole structures. |

| C3-N4-C5 | ~108 | Based on general 1,2,4-triazole structures. |

| N4-C5-N1 | ~108 | Based on general 1,2,4-triazole structures. |

| C5-N1-N2 | ~108 | Based on general 1,2,4-triazole structures. |

| I-C3-N2 | ~128 | Inferred from steric considerations and related structures. |

| I-C3-N4 | ~128 | Inferred from steric considerations and related structures. |

| C(methyl)-N4-C3 | ~126 | Inferred from steric considerations and related structures. |

| C(methyl)-N4-C5 | ~126 | Inferred from steric considerations and related structures. |

| C(methyl)-C5-N1 | ~126 | Inferred from steric considerations and related structures. |

| C(methyl)-C5-N4 | ~126 | Inferred from steric considerations and related structures. |

Note: The values presented in these tables are estimates based on data from analogous compounds and general chemical principles. Actual values for this compound can only be confirmed through experimental crystallographic analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this family that measures the differential absorption of left and right circularly polarized light by a chiral substance. This technique is particularly valuable for determining the absolute configuration and conformational features of chiral molecules in solution.

While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality into its analogs would render them amenable to ECD analysis. The study of chiral 1,2,4-triazole derivatives using ECD provides valuable insights into their stereochemical properties.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are directly related to the spatial arrangement of chromophores within the molecule. For chiral triazole analogs, the triazole ring and any other aromatic substituents act as chromophores. The electronic transitions of these chromophores can couple, leading to characteristic ECD signals that can be used to assign the absolute configuration of the molecule by comparing experimental spectra with those predicted by theoretical calculations. rsc.org

For instance, studies on chiral γ-aryl-1H-1,2,4-triazole derivatives have demonstrated the utility of ECD in confirming the enantiomeric purity and assigning the absolute stereochemistry of these potential antifungal agents. nih.gov Similarly, the chiroptical properties of chiral triazole-substituted iodonium (B1229267) salts have been investigated to understand their role in enantioselective catalysis. chemrxiv.org

The enhancement of chiroptical properties can also be achieved through specific intermolecular interactions. For example, arene-perfluoroarene interactions in some chiral systems can promote the formation of stable folded conformations, leading to stronger ECD signals. acs.org This highlights the sensitivity of ECD not only to the inherent chirality of a molecule but also to its conformational preferences and interactions with its environment.

Computational Chemistry and Theoretical Studies on 3 Iodo 4,5 Dimethyl 4h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, ab initio)

Typically, Density Functional Theory (DFT) with various functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF), are employed to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net For a molecule like 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole, these calculations would predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar triazole systems have shown that the calculated geometrical parameters using methods like B3LYP are in good agreement with experimental X-ray diffraction data. nih.gov

The electronic structure analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the chemical reactivity and electronic properties of the molecule. researchgate.net The energy gap between HOMO and LUMO is a key parameter to describe the molecule's stability and reactivity. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-I | --- | --- | --- |

| N4-C5 | --- | --- | --- |

| C5-N1 | --- | --- | --- |

| N1-N2 | --- | --- | --- |

| N2-C3 | --- | --- | --- |

| C3-N4 | --- | --- | --- |

| N4-C(CH3) | --- | --- | --- |

| C5-C(CH3) | --- | --- | --- |

| C3-N4-C5 | --- | --- | --- |

| N4-C5-N1 | --- | --- | --- |

| C5-N1-N2 | --- | --- | --- |

| N1-N2-C3 | --- | --- | --- |

| N2-C3-N4 | --- | --- | --- |

| I-C3-N2-N1 | --- | --- | --- |

Note: This table is for illustrative purposes. Specific values require dedicated computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

While experimental spectroscopic data for this compound is not found in the searched literature, quantum chemical calculations can predict these parameters.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the methyl protons and carbons, as well as the triazole ring carbons, would provide valuable information for the structural characterization of the molecule. For example, in similar 1,2,4-triazole (B32235) derivatives, the chemical shifts of the triazole ring protons and carbons have been successfully predicted and compared with experimental data. urfu.runih.gov

IR and Raman Spectroscopy: The vibrational frequencies (IR and Raman spectra) can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. researchgate.net These calculations help in assigning the vibrational modes of the molecule, such as the C-H stretching of the methyl groups, the ring stretching vibrations of the triazole core, and the C-I stretching vibration. The calculated spectra are often scaled to better match experimental results. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | --- |

| ¹³C NMR (δ, ppm) | --- |

| IR (cm⁻¹) | --- |

| Raman (cm⁻¹) | --- |

Note: This table is for illustrative purposes. Specific values require dedicated computational studies.

Analysis of Aromaticity and Electronic Delocalization within the Triazole Ring System

The aromaticity of the 1,2,4-triazole ring in this compound can be assessed using several computational methods. Aromaticity is a key factor in the stability of the triazole nucleus. The delocalization of π-electrons within the ring contributes to this stability. researchgate.net

Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify aromaticity. Negative NICS values at the ring center typically indicate aromatic character. The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, provides another measure of aromaticity.

Natural Bond Orbital (NBO) analysis can also be used to study the electronic delocalization by examining the interactions between occupied and unoccupied orbitals. This analysis would provide insights into the π-conjugation within the triazole ring.

Reaction Energetics and Transition State Characterization for Synthetic Pathways

Computational chemistry can be a powerful tool to investigate the energetics of synthetic pathways leading to this compound. While specific studies on this compound are absent, general synthetic routes for substituted 1,2,4-triazoles have been explored computationally. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments. frontiersin.org MD simulations model the movement of atoms over time, allowing for the exploration of the potential energy surface and the identification of stable conformers.

For this molecule, MD simulations could be used to study the rotation of the methyl groups and to understand how the molecule interacts with solvent molecules or other molecules in a condensed phase. The simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, providing information about intermolecular packing and interactions.

Coordination Chemistry and Metallosupramolecular Systems Involving 3 Iodo 4,5 Dimethyl 4h 1,2,4 Triazole

3-Iodo-4,5-dimethyl-4H-1,2,4-triazole as a Ligand in Metal Complexes

There is no available literature that explicitly explores the coordination modes or N-donor capabilities of this compound. Generally, 4-substituted-1,2,4-triazoles are known to coordinate to metal centers in either a monodentate fashion through the N1 atom or, more commonly, as a bidentate bridging ligand via the N1 and N2 atoms. The presence of a methyl group at the N4 position in this compound blocks this nitrogen from participating in coordination, theoretically restricting its binding to N1-monodentate or N1,N2-bidentate modes. However, no experimental studies have been published to confirm these potential coordination behaviors for this specific compound.

Design and Properties of Polynuclear Complexes and Bridging Ligand Behavior

The ability of 1,2,4-triazoles to act as bridging ligands is fundamental to the formation of polynuclear complexes. This N1,N2-bridging capability often leads to the creation of di-, tri-, and polynuclear structures with interesting magnetic or electronic properties. Nevertheless, there are no scientific reports on the design, synthesis, or characterization of polynuclear complexes that utilize this compound as a bridging ligand.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) built from triazole-based linkers are a significant area of materials science. The ditopic nature of bridging triazoles makes them suitable candidates for constructing porous, high-surface-area frameworks. A thorough review of the literature, however, found no instances of this compound being used as a linker in the synthesis of any MOFs.

Electronic and Magnetic Properties of Triazole-Containing Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the specific ligand and metal ions involved. While many complexes of 1,2,4-triazole (B32235) derivatives exhibit phenomena such as spin-crossover (SCO), and antiferro- or ferromagnetic coupling, no data are available for complexes containing this compound. Therefore, no discussion of its influence on the electronic or magnetic properties of any coordination compound can be provided.

Applications in Homogeneous and Heterogeneous Catalysis

Coordination complexes based on triazole ligands have been explored for various catalytic applications. However, there is no published literature describing the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the field of materials science as outlined in the requested article structure.

Extensive searches for this particular compound in relation to organic electronics, optoelectronics, data storage technologies, liquid crystalline materials, and polymer science did not yield any relevant research findings or data. The existing literature focuses on other derivatives of 1,2,4-triazole and their applications.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection. The topics listed below, as per the provided outline, lack published research specific to "this compound":

Advanced Applications in Materials Science

Polymer Science and Engineering Applications (e.g., functional polymers)

Without any specific data or research findings on "3-Iodo-4,5-dimethyl-4H-1,2,4-triazole" for these applications, this article cannot be written in adherence to the instructions for accuracy and strict focus on the specified compound.

Energetic Materials Research and Development (focus on material properties)

The 1,2,4-triazole (B32235) scaffold is recognized in the development of energetic materials. chemicalbook.com Its high nitrogen content, thermal stability, and ability to form dense structures are desirable properties for high-energy compounds. mdpi.comrsc.org Research into nitrogen-rich heterocyclic compounds, including triazoles, aims to develop materials with high detonation performance and reduced sensitivity to mechanical stimuli. mdpi.comrsc.org However, specific studies detailing the synthesis, characterization, and energetic properties (such as density, heat of formation, detonation velocity, and pressure) of this compound could not be found in the available literature. The introduction of an iodine atom into an energetic molecule can significantly increase its density, a critical factor for detonation performance, but without experimental data, its impact on stability and energy output remains purely theoretical.

Role in Agrochemical Research and Development (Chemical/Material Aspect)

Basic chemical information for the compound and its isomers can be found in chemical databases, but this does not extend to detailed application-oriented research findings or material property data tables as requested.

Concluding Remarks and Future Research Directions

Summary of Current Understanding of 3-Iodo-4,5-dimethyl-4H-1,2,4-triazole

Currently, "this compound" is primarily documented in chemical databases, with its basic structural and predicted physicochemical properties available. uni.lu Experimental research dedicated to its synthesis, characterization, and application is not readily found in peer-reviewed literature.

Table 1: Basic Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆IN₃ |

| Molecular Weight | 223.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Predicted XlogP3 | 1.3 |

This table presents basic identification and predicted data for the compound.

The understanding of its properties is therefore largely inferential, based on the known characteristics of the 1,2,4-triazole (B32235) ring and the influence of its substituents: an iodo group at the 3-position and two methyl groups at the 4- and 5-positions. The 1,2,4-triazole core is known for its aromaticity, thermal stability, and its ability to engage in hydrogen bonding and coordination chemistry. researchgate.netnih.gov The presence of an iodine atom introduces a site for further functionalization through various cross-coupling reactions, a common strategy in the synthesis of complex molecules. nih.gov The methyl groups at the N4 and C5 positions are expected to enhance the electron-donating character and lipophilicity of the molecule compared to the unsubstituted parent triazole.

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound has not been explicitly described. However, several synthetic strategies for related 1,2,4-triazoles could be adapted. A plausible and unexplored route could involve the direct iodination of a 4,5-dimethyl-4H-1,2,4-triazole precursor. The challenge in this approach would be achieving regioselectivity, as direct halogenation of the triazole ring can be difficult to control. thieme-connect.de

Another potential synthetic pathway could start from a pre-functionalized precursor, such as a 3-amino-4,5-dimethyl-4H-1,2,4-triazole, which could then be converted to the iodo-derivative via a Sandmeyer-type reaction. General methods for the synthesis of polysubstituted 1,2,4-triazoles often involve the cyclization of intermediates like amidrazones or the reaction of nitriles with hydrazides, which could be tailored to produce the desired dimethylated triazole core. nih.govfrontiersin.org

A significant methodological challenge is the regioselective introduction of the iodine at the C3 position, especially in the presence of the N4-methyl group which can influence the electronic properties and reactivity of the triazole ring. Future research should focus on developing a reliable and high-yielding synthesis for this specific isomer.

Advanced Characterization Needs and Techniques

A complete understanding of this compound necessitates a thorough characterization of its structural and electronic properties, which is currently lacking.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to the N-methyl and C-methyl protons. The chemical shifts would be influenced by the electronic environment of the triazole ring. |

| ¹³C NMR | Resonances for the two methyl carbons and the two triazole ring carbons. The carbon bearing the iodine atom is expected to show a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₄H₆IN₃. The isotopic pattern of iodine would be a key feature. |

This interactive table outlines the expected, yet unconfirmed, spectroscopic data for the compound. Specific chemical shifts would need to be determined experimentally.

Advanced characterization techniques would be crucial for a definitive structural elucidation. Single-crystal X-ray diffraction would provide unambiguous proof of the connectivity and conformation of the molecule, confirming the positions of the iodo and methyl substituents. Computational studies, such as Density Functional Theory (DFT), could complement experimental data by providing insights into the molecule's electronic structure, bond lengths, and angles, as well as predicting its reactivity. mdpi.com

Emerging Opportunities in Materials Science and Applied Chemistry

While no applications have been reported for this compound, its structure suggests potential in several areas of materials science and applied chemistry. The 1,2,4-triazole scaffold is known for its electron-transporting and hole-blocking properties, making its derivatives candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The presence of the iodine atom offers a handle for further modification, allowing for the synthesis of more complex, conjugated systems with tailored electronic properties.

The iodo-substituent could also be exploited in the design of novel catalysts or as a building block in supramolecular chemistry, where the iodine atom can participate in halogen bonding interactions. Furthermore, many triazole derivatives exhibit significant biological activity, and this compound could serve as a precursor for the synthesis of new potential therapeutic agents. nih.gov

Interdisciplinary Research Perspectives for Triazole Compounds

The study of this compound opens up several avenues for interdisciplinary research. Collaboration between synthetic organic chemists, computational chemists, and materials scientists would be essential to fully explore its potential.

Future research should prioritize the development of a robust synthetic route to this compound. Once available in sufficient quantities, a comprehensive characterization using advanced spectroscopic and crystallographic techniques should be undertaken. Following this, its properties could be investigated in various applications, including:

Organic Electronics: Incorporation into novel organic semiconductors to study its charge transport properties.

Medicinal Chemistry: Use as a scaffold for the synthesis of new compounds with potential biological activity. nih.gov

Catalysis: Exploration as a ligand for transition metal catalysts.

Supramolecular Chemistry: Investigation of its ability to form ordered structures through halogen bonding and other non-covalent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.